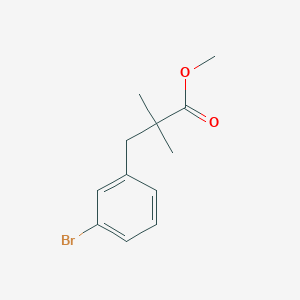

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Description

Significance in Organic Synthesis and Medicinal Chemistry

The significance of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate in academic research, particularly in organic synthesis and medicinal chemistry, can be inferred from the utility of its constituent parts. Bromo-organic compounds are pivotal in organic synthesis, often serving as versatile intermediates. nih.gov The bromine atom acts as a leaving group or a site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is fundamental in constructing complex molecular architectures. For instance, brominated compounds are key precursors in widely used reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are instrumental in the synthesis of pharmaceuticals and functional materials. researchgate.net

The 3-bromophenyl group, specifically, allows for regioselective functionalization, providing a strategic advantage in the design of targeted molecules. nbinno.com In medicinal chemistry, the introduction of a bromophenyl motif can influence a molecule's pharmacokinetic and pharmacodynamic properties. nbinno.com Derivatives of 3-bromophenyl compounds have been investigated for a range of biological activities, including their potential as anticancer and antimicrobial agents. nbinno.comresearchgate.net

The 2,2-dimethylpropanoate ester portion of the molecule also contributes to its chemical profile. The gem-dimethyl group can introduce conformational rigidity and increase lipophilicity, which are important considerations in drug design. Furthermore, propanoate esters and their parent arylpropionic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. humanjournals.com For example, a series of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of colon cancer cells. rsc.orgnih.gov

The combination of these structural features in this compound makes it a promising candidate for the synthesis of novel compounds with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

Table 1: Potential Synthetic Applications of the Bromophenyl Moiety

| Reaction Type | Reagents | Product Type | Significance in Medicinal Chemistry |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl compounds | Core structure in many pharmaceuticals |

| Heck Coupling | Alkene, Palladium catalyst, Base | Substituted alkenes | Synthesis of natural product analogs |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Aryl amines | Common motif in bioactive molecules |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | Aryl alkynes | Building blocks for complex scaffolds |

Historical Context of Related Propanoate Ester Research

The study of esters, including propanoates, has a rich history intertwined with the development of organic chemistry and medicinal chemistry. researchgate.net Esterification, the classic reaction to form esters from carboxylic acids and alcohols, has been a fundamental transformation in organic synthesis for over a century. researchgate.net Propanoic acid (also known as propionic acid) and its esters are found in nature and have been utilized for various purposes. wikipedia.org For instance, some propionate esters are known for their fruity odors and have been used as artificial flavorings. wikipedia.org

The journey of medicinal chemistry has been marked by the exploration of natural products and the subsequent synthesis of their derivatives to enhance therapeutic properties. nih.govcutm.ac.in The discovery of the anti-inflammatory properties of salicylic acid, derived from willow bark, and its eventual modification to acetylsalicylic acid (aspirin) is a landmark in this field. cutm.ac.in This historical precedent of modifying simple organic acids to create potent drugs set the stage for the investigation of other classes of compounds, including arylpropionic acids.

In the mid-20th century, the development of non-steroidal anti-inflammatory drugs (NSAIDs) saw the rise of arylpropionic acid derivatives as a major class of therapeutics. humanjournals.com Compounds like ibuprofen and naproxen, which are 2-arylpropionic acids, became household names. This success spurred extensive research into the synthesis and biological evaluation of a vast number of related propanoate esters and their corresponding acids, aiming to discover new therapeutic agents with improved efficacy and safety profiles. humanjournals.com The synthesis of esters, in general, has also evolved significantly, with the development of new catalysts and reaction conditions to improve efficiency and sustainability. researchgate.net This historical progression provides the foundation upon which the potential of more complex propanoate esters like this compound is being explored in modern academic research.

Table 2: Timeline of Key Developments in Related Research

| Year/Era | Development | Significance |

| 1899 | Introduction of Aspirin | Demonstrated the therapeutic potential of modifying simple organic acids. cutm.ac.in |

| Mid-20th Century | Development of Arylpropionic Acid NSAIDs | Established propionic acid derivatives as a major class of pharmaceuticals. humanjournals.com |

| Late 20th Century | Advancement of Palladium-Catalyzed Cross-Coupling Reactions | Provided powerful tools for the synthesis of complex aryl compounds. researchgate.net |

| 21st Century | Focus on Green Chemistry in Ester Synthesis | Development of more sustainable methods for producing esters. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBQGIWZFJUYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate

Established Synthetic Routes

The creation of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate can be envisioned through a few key synthetic disconnections. The most logical approaches involve either forming the ester bond as a final step from the corresponding carboxylic acid or creating the core carbon-carbon bond to attach the substituted phenyl group to the propanoate structure.

Esterification Approaches

A common and well-established method for the synthesis of esters is the Fischer esterification of the parent carboxylic acid, in this case, 3-(3-bromophenyl)-2,2-dimethylpropanoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.net

Reaction Scheme:

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the methanol. Subsequent proton transfer and elimination of water yield the desired ester. researchgate.net

Alternative esterification methods that can avoid the use of strong acids and equilibrium limitations include reacting the carboxylate salt with an alkylating agent or using coupling reagents that activate the carboxylic acid. Another approach involves the use of triphenylphosphine (B44618) dibromide, which can facilitate esterification under milder conditions. elsevierpure.com

Palladium-Catalyzed C(sp³)-H Functionalization

A more contemporary and atom-economical approach to forming the C-C bond between the aryl group and the propanoate is through direct C(sp³)-H functionalization. In theory, a palladium catalyst could be employed to couple a C-H bond of methyl 2,2-dimethylpropanoate directly with an aryl halide, such as 1,3-dibromobenzene.

This type of reaction is a significant area of research in modern organic synthesis as it avoids the pre-functionalization of the starting materials. researchgate.net Palladium-catalyzed C(sp³)-H arylation often requires a directing group to achieve regioselectivity and facilitate the C-H activation step. For a substrate like methyl 2,2-dimethylpropanoate, the ester group itself is not a strong directing group for this transformation, which presents a significant challenge.

Research in this area has demonstrated the arylation of C(sp³)-H bonds in various contexts, such as in 2-alkylpyridines and tertiary aldehydes, often with the assistance of specific ligands or directing groups to control the reaction's outcome. researchgate.netmdpi.com The development of a successful palladium-catalyzed C(sp³)-H functionalization for the synthesis of this compound would likely require the design of a specialized catalytic system.

Alkylation Reactions Utilizing Silyl (B83357) Enol Ethers (Analogous Systems)

Alkylation reactions provide a powerful method for C-C bond formation. In an analogous approach to synthesizing the target molecule, a silyl enol ether derived from methyl isobutyrate can be used as a nucleophile to react with an electrophilic source of the 3-bromobenzyl group, such as 3-bromobenzyl bromide.

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can react with a variety of electrophiles. researchgate.netresearchgate.net The synthesis of a structurally similar compound, Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, has been achieved through the alkylation of the silyl enol ether of methyl isobutyrate. researchgate.netresearchgate.net This reaction was promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. researchgate.netresearchgate.net

General Reaction Scheme (Analogous):

This type of alkylation can be catalyzed by various Lewis acids or transition metals. For instance, copper-catalyzed alkylation of silyl enol ethers with alkyl bromides has been shown to be an efficient method for forming sterically hindered products under mild conditions. Gold catalysts have also been employed in the alkylation of silyl enol ethers with certain alkylating agents.

Optimized Reaction Conditions and Parameters

The efficiency and selectivity of the synthetic routes towards this compound are highly dependent on the reaction conditions. Careful selection of catalysts, solvents, and temperature is crucial for maximizing the yield and minimizing side products.

Catalyst Selection and Loading

In the context of palladium-catalyzed reactions, the choice of the palladium precursor and the ligand is critical. For direct arylation reactions, palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. The catalyst loading can also be optimized to balance reaction efficiency and cost, with successful reactions reported at loadings as low as 0.1 to 1 mol%.

For Suzuki-Miyaura cross-coupling reactions, which could be an alternative route to form the C-C bond, a combination of a palladium (II) acetate precatalyst and a phosphine (B1218219) ligand like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) has been shown to be effective with low catalyst loadings.

The following table summarizes catalyst systems used in analogous palladium-catalyzed arylation reactions.

| Catalyst System | Reaction Type | Typical Loading (mol%) | Reference |

| Pd(OAc)₂ | Direct Arylation | 0.1 - 0.5 | |

| ½ [PdCl(C₃H₅)]₂ | Direct Arylation | 0.1 | |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | 0.25 - 1 |

Solvent Systems and Temperature Control

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and selectivity. In direct arylation reactions, polar aprotic solvents like N,N-dimethylacetamide (DMAc) are often employed. For alkylation reactions involving silyl enol ethers, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been found to be effective not only as solvents but also as promoters of the reaction. researchgate.netresearchgate.net

Temperature control is also a critical parameter. Direct arylation reactions are often conducted at elevated temperatures, typically in the range of 110-150 °C. The optimal temperature will depend on the specific substrates and catalyst system used. Lowering the temperature may decrease the reaction rate but can sometimes improve selectivity.

The table below outlines solvent and temperature conditions for relevant synthetic transformations.

| Reaction Type | Solvent | Temperature (°C) | Reference |

| Direct Arylation | N,N-Dimethylacetamide (DMAc) | 130 | |

| Alkylation of Silyl Enol Ether | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 40 | researchgate.netresearchgate.net |

| Fischer Esterification | Methanol (as reactant and solvent) | Reflux | researchgate.net |

Purification Techniques in Synthesis

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and catalysts. Common purification techniques for compounds of this nature include flash chromatography and recrystallization.

For a related compound, Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, purification was achieved via flash chromatography using a hexane (B92381)/ethyl acetate solvent system. mdpi.com Given the structural similarities, a similar approach would likely be effective for the target molecule.

In the context of brominated aromatic compounds, specific impurities such as residual bromine or hydrogen bromide may be present. Recrystallization under pressure in the presence of a base can be an effective method for removing such impurities. google.com

Table 1: Potential Purification Techniques and Conditions

| Purification Technique | Solvent System / Conditions | Target Impurities |

| Flash Chromatography | Hexane/Ethyl Acetate gradient | Unreacted starting materials, mono-methylated by-product |

| Recrystallization | Methanol/Water or Hexanes | Isomeric impurities, by-products |

| Base Wash | Dilute Sodium Bicarbonate or Sodium Hydroxide (B78521) | Acidic impurities, residual catalysts |

Industrial Scale Preparation Considerations

The industrial-scale preparation of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process that yields a product of high purity. A key consideration, particularly if the synthesis starts from the bromination of a phenylacetic acid derivative, is the formation of positional isomers.

The synthesis of the related pharmaceutical intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, highlights the critical issue of contamination with the 2-(3-bromophenyl) isomer. google.com The presence of such isomers can be difficult to remove in later stages and can impact the purity of the final product. Therefore, a highly regioselective bromination step or an efficient method for isomer separation is paramount for industrial production.

Furthermore, reagents such as methyl iodide and sodium hydride, which are effective for the methylation step, pose challenges on an industrial scale. google.com Methyl iodide is toxic and expensive, while sodium hydride is highly flammable. google.com Therefore, process optimization might involve exploring alternative, safer, and more cost-effective methylating agents and bases.

The choice of solvents and the efficiency of the purification methods are also critical. Large volumes of solvents for chromatography can be costly and generate significant waste, making robust crystallization methods more desirable for large-scale production.

Table 2: Industrial Scale-Up Considerations

| Factor | Challenge | Potential Solution |

| Isomer Control | Formation of ortho- and para-isomers during bromination. | Highly selective bromination catalysts; efficient isomer separation techniques (e.g., fractional distillation or selective crystallization). google.com |

| Reagent Safety & Cost | Use of hazardous and expensive reagents like sodium hydride and methyl iodide. google.com | Process development to utilize safer and more economical alternatives; closed-system handling for hazardous materials. |

| Purification Efficiency | Large-scale chromatography is often not economically viable. | Development of robust crystallization procedures; reactive distillation to remove impurities. |

| Waste Management | Generation of solvent and reagent waste. | Solvent recycling programs; use of catalytic rather than stoichiometric reagents where possible. |

Reactivity and Transformations of Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate

Chemical Reaction Pathways

The presence of both an aryl halide and an ester allows for selective or sequential reactions, making this compound a potentially versatile intermediate in organic synthesis.

The bromine atom attached to the aromatic ring is susceptible to substitution, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution is generally difficult for aryl bromides unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. Palladium-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nih.gov

These transformations are fundamental in the synthesis of complex organic molecules, allowing for the introduction of a wide range of substituents onto the phenyl ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) with a palladium source such as bis(dibenzylideneacetone)palladium(0) ([Pd(dba)2]) is common in these types of carbonylative coupling reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Nucleophile/Reagent | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | Aryl-Aryl or Aryl-Alkyl Compound |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂/Phosphine Ligand | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/Buchwald Ligand | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂/CuI | Aryl Alkyne |

| Carbonylative Coupling | Carbon Monoxide (CO), Alcohol (R'OH) | Pd(OAc)₂/DPPP | Aryl Ester |

The methyl ester group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, such as metal hydrides. The choice of reagent can determine the outcome of the reaction, with some reagents being capable of reducing the ester without affecting other functional groups.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by the departure of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde. A less reactive agent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters but can be used in the presence of additives or under specific conditions. Diisobutylaluminium hydride (DIBAL-H) is another useful reagent that can reduce esters to either alcohols or aldehydes, depending on the reaction temperature and stoichiometry.

Table 2: Common Reducing Agents for Ester Functional Groups

| Reducing Agent | Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Diethyl ether or THF, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde or Primary Alcohol | Toluene or Hexane (B92381), low temperature (e.g., -78 °C) for aldehyde |

| Sodium borohydride (NaBH₄) / LiCl | Primary Alcohol | Refluxing THF or Diglyme |

The conversion of the methyl ester group in Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate to a carboxylic acid derivative is achieved through hydrolysis, not oxidation. The carbon atom of the carboxyl group in both the ester and the carboxylic acid is at the same oxidation state (+3). Hydrolysis involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion (e.g., from NaOH or KOH) attacks the carbonyl carbon. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The reaction is driven to completion by using a large excess of water.

The phenyl ring itself is generally stable to oxidation under standard conditions. The alkyl chain attached to the aromatic ring lacks a benzylic proton (the benzylic carbon is quaternary), making it resistant to common oxidation reactions that typically target primary or secondary benzylic carbons, such as permanganate (B83412) or chromic acid oxidation. libretexts.org

Mechanistic Investigations of Key Transformations

The mechanisms of the principal reactions involving this compound are well-established in organic chemistry.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Heck coupling generally follows a catalytic cycle involving a Pd(0) species. The cycle consists of three main steps:

Oxidative Addition: The aryl bromide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In a Suzuki coupling, the organic group from the organoboron reagent is transferred to the palladium center. In a Heck coupling, the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. Mechanistic investigations using techniques like ³¹P and ¹³C NMR spectroscopy have been employed to elucidate the specific pathways and intermediates in these catalytic cycles. nih.gov

Ester Reduction with LiAlH₄: The mechanism involves a nucleophilic attack by the hydride ion (H⁻) from the AlH₄⁻ species on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) to form an aldehyde. The aldehyde is then rapidly attacked by a second hydride ion, leading to another tetrahedral intermediate (an alkoxide), which is protonated during aqueous workup to yield the primary alcohol.

Base-Catalyzed Ester Hydrolysis (Saponification): This reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the methoxide ion as a leaving group, forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted by the methoxide or another hydroxide ion, driving the reaction to completion by forming the carboxylate salt. Protonation in a subsequent step yields the neutral carboxylic acid.

Spectroscopic and Structural Elucidation of Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be derived from established chemical shift values and coupling principles for its constituent structural motifs.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit several distinct signals. The expected chemical shifts (δ) are tabulated below.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (CH ) | 7.15 - 7.40 | Multiplet | 4H | Protons on the 3-bromophenyl ring. |

| Methoxy (B1213986) (-OCH ₃) | ~3.65 | Singlet | 3H | Methyl group of the ester. |

| Methylene (B1212753) (-CH ₂) | ~2.70 | Singlet | 2H | Methylene group adjacent to the aromatic ring. |

| Gem-dimethyl (-C(CH ₃)₂) | ~1.20 | Singlet | 6H | Two equivalent methyl groups on the quaternary carbon. |

The four protons on the 3-bromophenyl ring are expected to appear as a complex multiplet in the aromatic region (7.15-7.40 ppm) due to their distinct chemical environments and spin-spin coupling with each other. The methyl protons of the ester group (-OCH₃) would yield a sharp singlet at approximately 3.65 ppm. The methylene protons (-CH₂-), being adjacent to both the aromatic ring and the quaternary carbon, would appear as a singlet around 2.70 ppm, as they have no adjacent protons to couple with. Finally, the six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and would produce a single, strong singlet at about 1.20 ppm.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. This technique is crucial for confirming the carbon backbone of the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C =O) | ~177 | Ester carbonyl carbon. |

| Aromatic (C -Br) | ~122 | Aromatic carbon directly bonded to bromine. |

| Aromatic (C -H & C -C) | 125 - 142 | Remaining five aromatic carbons. |

| Methoxy (-OC H₃) | ~52 | Methyl carbon of the ester. |

| Quaternary (C (CH₃)₂) | ~45 | Quaternary carbon of the propanoate chain. |

| Methylene (-C H₂-) | ~40 | Methylene carbon of the propanoate chain. |

| Gem-dimethyl (-C(C H₃)₂) | ~25 | Equivalent methyl carbons. |

The spectrum is expected to show eight distinct signals. The ester carbonyl carbon (C=O) is the most deshielded, appearing around 177 ppm. The aromatic carbons would resonate in the 122-142 ppm range, with the carbon atom directly attached to the bromine atom appearing at a distinct chemical shift (~122 ppm) due to the halogen's electronic effect. The methoxy carbon (-OCH₃) is anticipated around 52 ppm. Within the aliphatic chain, the quaternary carbon would appear near 45 ppm, the methylene carbon near 40 ppm, and the two equivalent geminal methyl carbons would produce a single signal around 25 ppm.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of an ester and a substituted aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| ~1740 | Strong | C=O Stretch | Ester Carbonyl |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250-1100 | Strong | C-O Stretch | Ester Linkage |

| Below 700 | Medium | C-Br Stretch | Aryl Halide |

A very strong and sharp absorption peak around 1740 cm⁻¹ is the most definitive feature, corresponding to the C=O stretching vibration of the ester group. ucalgary.ca Strong C-O stretching bands associated with the ester linkage would appear in the 1250-1100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. The presence of the benzene (B151609) ring would also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Finally, a band corresponding to the C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₂H₁₅BrO₂), HRMS would provide an exact mass measurement, confirming the elemental composition.

A key feature in the mass spectrum would be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M⁺²+). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. HRMS can distinguish these isotopic masses with high precision, allowing for the unambiguous confirmation of the molecular formula C₁₂H₁₅BrO₂. mdpi.com

Advanced Spectroscopic Techniques (e.g., UV-Vis, Fluorescence for Analogues)

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about conjugated systems within a molecule. In analogues containing a bromophenyl group, π→π* electronic transitions of the aromatic ring are expected. rasayanjournal.co.in These transitions typically result in strong absorption bands in the UV region, generally below 300 nm. The presence of the bromine atom and the alkyl substituent may cause slight shifts in the absorption maxima compared to unsubstituted benzene. masterorganicchemistry.com

Fluorescence spectroscopy, which measures the emission of light from a molecule after it absorbs light, can be applied to structural analogues. While many phenylpropanoate derivatives exhibit fluorescence, the presence of a heavy atom like bromine in the target molecule is known to quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing over fluorescence. rsc.org Therefore, this compound itself is expected to be weakly fluorescent or non-fluorescent. However, studying the fluorescence properties of its non-brominated analogues can provide insights into the electronic structure of the parent phenylpropanoate scaffold. mdpi.com

X-ray Crystallography Studies of Related Propanoate Scaffolds

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. Although a crystal structure for this compound has not been reported, studies on related propanoate esters offer valuable structural insights. nih.gov

Computational and Theoretical Investigations of Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate

Molecular Modeling and Electronic Structure Studies

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and electronic properties of molecules like Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate. These studies provide insights into the molecule's stability, reactivity, and potential interactions.

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

For this molecule, key rotational degrees of freedom include the bond connecting the phenyl ring to the propanoate chain and the bonds within the ester group. The presence of the bulky 2,2-dimethyl groups significantly influences the preferred orientations to minimize steric hindrance. Theoretical calculations would likely reveal a limited number of low-energy conformers. nih.govfrontiersin.orgmdpi.comnih.gov The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Natural Bond Orbital (NBO) analysis can further elucidate the stabilizing interactions, such as hyperconjugation, within the stable conformers. nih.govmdpi.com

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-Ph) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| A (Anti-periplanar) | ~180° | 0.00 | Minimal steric hindrance |

| B (Gauche) | ~60° | 1.5 - 2.5 | Potential weak intramolecular interactions |

| C (Syn-periplanar) | ~0° | > 5.0 | Significant steric clash |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.comwikipedia.orgpku.edu.cnacs.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the ester group's carbonyl carbon, which is an electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. acs.org

Table 2: Predicted Frontier Orbital Properties

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -8.5 to -9.5 | Bromophenyl ring | Nucleophilic aromatic reactions |

| LUMO | -0.5 to -1.5 | Ester carbonyl group | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.0 to 9.0 | Entire molecule | High kinetic stability |

Note: These energy values are estimates based on similar aromatic esters and would need to be confirmed by specific calculations.

Mechanistic Pathway Predictions for Reactions

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions. csmres.co.ukchemrxiv.orgnih.govmit.edunih.gov By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, offering a detailed understanding of the reaction mechanism.

For this compound, a key reaction to consider is the hydrolysis of the ester group. Computational models can be used to explore both acid- and base-catalyzed hydrolysis mechanisms. These calculations would identify the key intermediates, such as tetrahedral intermediates, and the transition states that connect them. This allows for a quantitative prediction of reaction rates and the influence of different catalysts. acs.orgresearchgate.netnih.govucoz.com

Interactions with Molecular Targets: A Theoretical Perspective

Understanding how a molecule interacts with its environment or specific molecular targets is crucial, particularly in fields like materials science and drug design. Theoretical methods can predict and characterize these non-covalent interactions.

The bromophenyl ring of this compound is capable of engaging in π-π stacking interactions with other aromatic systems. scirp.orgrsc.orgnih.govresearchgate.netacs.org These are non-covalent interactions that play a significant role in the structure of materials and biological systems. High-level ab initio calculations, which account for electron correlation, are generally required to accurately model these dispersion-dominated interactions. scirp.org The strength of the π-π stacking would depend on the relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) and the nature of any substituents.

As mentioned previously, the hydrolysis of the ester functional group is a probable reaction for this molecule. Ingold's classification of ester hydrolysis mechanisms provides a framework for understanding these reactions, which can be either acid- or base-catalyzed and can involve cleavage at either the acyl-oxygen or alkyl-oxygen bond. ucoz.com

Computational studies can provide detailed insights into the operative mechanism. acs.orgresearchgate.netnih.govucoz.comacs.org For a primary methyl ester like this, the most common mechanisms are the bimolecular acid-catalyzed (AAC2) and base-catalyzed (BAC2) pathways. Both proceed through a tetrahedral intermediate. Theoretical calculations can determine the activation barriers for each step of these pathways, confirming the most favorable mechanism under different pH conditions. ucoz.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications of Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate As a Versatile Synthetic Intermediate

Role in Complex Organic Molecule Synthesis

The presence of a bromine atom on the phenyl ring of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate makes it an ideal substrate for a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent can be readily transformed through well-established catalytic methods, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.

The ester group of the dimethylpropanoate portion of the molecule also offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. This dual reactivity enables chemists to elaborate the structure in multiple directions, facilitating the synthesis of complex target molecules.

| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C | Biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst | C-C | Substituted styrenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C | Phenylacetylenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Aryl amines |

| Cyanation | Cyanide source, Pd or Cu catalyst | C-CN | Benzonitriles |

This table represents potential reactions based on the functional groups present in this compound.

Utility in Agrochemical Development

Brominated organic compounds have a long history of use in the agricultural sector, serving as key components in the synthesis of various pesticides, including herbicides, fungicides, and insecticides. ketonepharma.com The bromine atom can be a crucial part of the final active molecule or act as a leaving group in the synthesis of the target agrochemical. ketonepharma.com The lipophilicity imparted by the bromophenyl group can also be advantageous for the biological activity and environmental fate of a pesticide.

Precursor in Medicinal Chemistry for Drug Discovery

The application of brominated compounds as intermediates is a cornerstone of pharmaceutical synthesis. The ability to perform late-stage functionalization via cross-coupling reactions on a brominated core allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. managingip.comdrugdesign.org

One of the most significant applications of intermediates structurally related to this compound is in the synthesis of inhibitors of ATP-citrate lyase (ACL). ACL is a key enzyme in the biosynthesis of cholesterol and fatty acids. nrfhh.comwikipedia.orgmedchemexpress.com Bempedoic acid (ETC-1002) is a clinically approved ACL inhibitor used for the treatment of hypercholesterolemia. nih.govresearchgate.netgoogle.com The synthesis of bempedoic acid and its analogs often involves the use of brominated precursors to construct the core of the molecule. The bromo-substituent serves as a handle for coupling reactions that build the final complex structure of the drug.

The core structure of this compound can be systematically modified to explore new biological activities. For instance, derivatives of similar 3-hydroxy-2,2-dimethyl-propionic acid methyl esters have been synthesized and evaluated for their potential as anticancer agents. nih.gov By modifying the substituents on the phenyl ring and transforming the ester group, a diverse library of compounds can be created for screening against various biological targets. The biological activity of such derivatives is highly dependent on their three-dimensional structure and the nature of the functional groups present. researchgate.net

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. medchemexpress.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govmdpi.com Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule. mdpi.com

This compound, with a molecular weight that can be tailored to fit within the "rule of three" for fragments, is a potential candidate for inclusion in fragment libraries. medchemexpress.com The bromophenyl moiety provides a scaffold that can be readily elaborated through synthetic chemistry once a hit is identified, making it an attractive starting point for an FBDD campaign. nih.govnih.gov

Potential in Material Science Research

Brominated compounds are widely used in material science, most notably as flame retardants. rsc.org While there is no specific literature detailing the use of this compound in this area, its structural components suggest potential applications. The bromine atom can be incorporated into polymer backbones or used as a reactive site for grafting onto polymer chains. researchgate.netresearchgate.netrsc.org The ester functionality could also be utilized in the synthesis of polyesters or as a plasticizer. Further research would be needed to explore the viability of this compound in the development of new materials with tailored properties.

Derivatives and Analogues of Methyl 3 3 Bromophenyl 2,2 Dimethylpropanoate

Synthesis and Characterization of Related Bromophenyl Propanoate Derivatives

The synthesis of derivatives of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate often involves multi-step procedures that can be adapted from methods used for analogous structures. Key reactions include bromination, alkylation, and various coupling reactions. For instance, a general approach to similar phenylpropanoate derivatives involves the bromination of an aromatic precursor followed by alkylation. asianpubs.org

A relevant synthetic methodology is the alkylation of ketene (B1206846) silyl (B83357) acetals. For example, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved through the alkylation of methyl isobutyrate silyl enol ether. ua.esmdpi.com This reaction is facilitated by the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter, proceeding smoothly to yield the desired product. mdpi.com This metal- and additive-free approach highlights a modern and efficient strategy for creating C-C bonds in the synthesis of complex esters. mdpi.comresearchgate.net

The synthesis of a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, starts from the reaction of 4-chlorobenzaldehyde (B46862) with a trimethylsilyl (B98337) ketene acetal (B89532) in the presence of pyridine-N-oxide and LiCl. nih.gov This provides a foundational structure that can be further modified.

Below is a table summarizing a synthetic approach to a related dimethylpropanoate derivative:

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| bis[4-(dimethylamino)phenyl]methanol, methyl isobutyrate silyl enol ether | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), 40 °C, 15 h | Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62% | mdpi.com |

Characterization of these derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure, with characteristic signals confirming the presence of the aromatic ring, the ester group, and the dimethylpropanoate backbone. mdpi.comnih.gov Infrared (IR) spectroscopy helps to identify key functional groups, such as the carbonyl stretch of the ester. mdpi.com Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.com

Structure-Reactivity Relationships in Analogous Compounds

The relationship between the structure of bromophenyl propanoate derivatives and their reactivity is a key aspect of their chemistry. The electronic properties of substituents on the aromatic ring significantly influence the reaction rates and mechanisms of these compounds. libretexts.orglibretexts.org The Hammett equation provides a quantitative framework for understanding these effects for meta and para substituted benzene (B151609) derivatives. libretexts.org

The position and nature of the bromine atom on the phenyl ring, as well as other substituents, will dictate the electron density of the ring and its susceptibility to electrophilic or nucleophilic attack. For instance, electron-withdrawing groups, like the bromo group, generally decrease the reactivity of the aromatic ring towards electrophilic substitution. nih.gov

In reactions involving the ester group, such as hydrolysis, the electronic nature of the substituents on the phenyl ring also plays a critical role. Electron-withdrawing groups tend to increase the rate of basic hydrolysis of benzoates. libretexts.org The steric hindrance provided by the 2,2-dimethyl groups on the propanoate chain can also influence the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reaction rates. elsevierpure.com

The following table illustrates the effect of substituents on the acid strengths of substituted benzoic acids, which serves as a model for understanding electronic effects in related structures:

| Substituent | Position | Dissociation Constant (10⁻⁵ x Ka) | Reference |

| -NO₂ | ortho | 220 | libretexts.org |

| -NO₂ | meta | 34.5 | libretexts.org |

| -NO₂ | para | 39.7 | libretexts.org |

| -OCH₃ | ortho | 8.2 | libretexts.org |

| -OCH₃ | meta | 8.2 | libretexts.org |

| -OCH₃ | para | 3.4 | libretexts.org |

| Unsubstituted | - | 6.3 | libretexts.org |

Functional Group Modifications and their Impact on Synthetic Utility

The functional groups of this compound and its analogues, namely the bromo substituent and the methyl ester, are gateways for a variety of chemical transformations, enhancing their synthetic utility.

The bromine atom on the phenyl ring is particularly valuable for introducing further complexity. It can readily participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes bromophenyl propanoates useful intermediates in the synthesis of more complex molecules.

The methyl ester group can be modified through several standard organic reactions. nih.gov Hydrolysis of the ester, typically under basic conditions, yields the corresponding carboxylic acid. nih.gov This carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters. For example, the reaction of a related methyl ester with hydrazine (B178648) hydrate (B1144303) can afford the corresponding hydrazide. nih.gov

Furthermore, the ester can be reduced to the corresponding primary alcohol. These transformations allow for the incorporation of the dimethylpropanoate backbone into a wider array of target molecules with different functionalities. A study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrates the transformation of the ester into a trichloroacetimidate (B1259523) or an acetate (B1210297), showcasing the potential for diverse functionalization. nih.gov

The following table outlines some potential functional group modifications and their resulting products:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Bromo | Palladium catalyst, boronic acid | Aryl | (General knowledge) |

| Methyl Ester | KOH, H₂O/alcohol | Carboxylic Acid | nih.gov |

| Methyl Ester | Hydrazine hydrate | Hydrazide | nih.gov |

| Methyl Ester | Acetic anhydride, DMAP | Acetate | nih.gov |

| Methyl Ester | Trichloroacetonitrile, DBU | Trichloroacetimidate | nih.gov |

Analytical Methodologies for Isolation and Purity Assessment

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are fundamental to the purification of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate. Column chromatography is a widely employed technique for the purification of this and structurally related compounds on a laboratory scale. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase. The choice of the eluent system is crucial for achieving effective separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to ensure a good separation between the desired product and any impurities.

For higher resolution separations and for analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, typical conditions would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of a modifier like formic acid to improve peak shape. The detection is usually carried out using a UV detector, monitoring at a wavelength where the aromatic ring of the compound absorbs significantly.

Table 1: Illustrative Column Chromatography Parameters for Purification

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 98:2) |

| Loading Technique | Dry loading with silica gel or direct liquid loading |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for the compound, allowing for its unambiguous identification.

The selection of the GC column is a critical parameter. A non-polar or medium-polarity column is generally suitable for the analysis of this type of compound. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any potential impurities. While specific GC-MS analysis data for this compound is not widely published, the general principles of GC-MS for similar aromatic esters are well-established.

Table 2: Typical GC-MS Operational Parameters

| Parameter | Illustrative Condition |

| GC Column | Capillary column (e.g., HP-5MS, DB-5) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Ramped from a low initial temperature to a final high temperature |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Future Research Directions and Perspectives

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research should prioritize the development of sustainable and eco-friendly methods for the synthesis of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate.

One promising avenue is the exploration of alternative, greener solvents to replace traditional volatile organic compounds (VOCs). mdpi.comuniba.it Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have demonstrated potential in reducing the environmental footprint of synthetic processes. mdpi.comuniba.it The use of water as a solvent, where feasible, would be an ideal green solution. Additionally, catalyst-free and additive-free reactions represent a highly desirable goal in sustainable chemistry, as they are economical, environmentally benign, and often simplify product separation. researchgate.net

The implementation of energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields. cambridgescholars.com Furthermore, biocatalysis, leveraging the high selectivity of enzymes, offers a powerful tool for developing sustainable synthetic routes. nih.gov Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity, which could be advantageous in the synthesis of derivatives of the target molecule. nih.gov The use of plant extracts as reducing and stabilizing agents in nanoparticle synthesis is another example of a bio-inspired green approach that could potentially be adapted for organic synthesis. nih.govmdpi.com

A summary of potential green synthesis strategies is presented in the table below.

| Green Strategy | Potential Application in Synthesis | Key Advantages |

| Eco-friendly Solvents | Replacing traditional solvents with greener alternatives like 2-MeTHF, CPME, or water. | Reduced environmental impact, improved safety. mdpi.comuniba.it |

| Catalyst-free Reactions | Designing synthetic routes that avoid the use of catalysts and additives. | Economic, environmentally friendly, simplified purification. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Shorter reaction times, potentially higher yields. cambridgescholars.com |

| Biocatalysis | Employing enzymes to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, sustainable. nih.gov |

Novel Catalytic Systems for Transformations

The functional groups present in this compound, particularly the bromo substituent on the phenyl ring, provide a handle for a variety of catalytic transformations. Future research should focus on employing novel catalytic systems to modify this compound and synthesize new derivatives with potentially valuable properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and the bromo group on the target molecule makes it an excellent substrate for this reaction. nih.govmdpi.com Research into novel palladium-based catalysts, including those with N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands with unique electronic and steric properties, could lead to more efficient and versatile coupling processes. acs.orgnih.gov The development of catalysts that are active at low loadings and can be recycled would further enhance the sustainability of these transformations. mdpi.com

Beyond traditional palladium catalysis, the field of photoredox catalysis offers exciting possibilities for the functionalization of aryl halides under mild conditions. nih.gov This approach utilizes visible light to drive chemical reactions, often with high efficiency and selectivity. Exploring the application of photoredox catalysis to this compound could open up new avenues for its derivatization.

Biocatalytic methods are also highly relevant for the transformation of this compound. Enzymes have the potential to catalyze a wide range of reactions, including C-C bond formation, with remarkable selectivity. nih.gov The discovery and engineering of enzymes capable of acting on this specific substrate could lead to the development of highly efficient and environmentally friendly synthetic routes to novel derivatives.

| Catalytic System | Potential Transformation | Advantages |

| Advanced Palladium Catalysts | Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at the bromo position. | High efficiency, broad substrate scope. acs.orgnih.govmdpi.com |

| Photoredox Catalysis | Arylation and other functionalization reactions under mild, light-driven conditions. | Green reaction conditions, unique reactivity. nih.gov |

| Biocatalysis | Selective C-C bond formation and other enzymatic transformations. | High selectivity, environmentally friendly. nih.gov |

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental research. nih.govmdpi.com For this compound and its potential derivatives, computational studies can provide valuable insights into their structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural features of a series of derivatives with their biological or chemical activities. ajpchem.org This approach can be particularly useful in guiding the design of new compounds with desired properties, for example, in the development of new pharmaceutical agents.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information is crucial for the rational design of new drugs and for understanding the mechanism of action of bioactive molecules. In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another important application of computational modeling in drug discovery. mdpi.com

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding of reactivity and stability. ajpchem.orgnih.gov |

| QSAR Modeling | Correlation of molecular structure with biological or chemical activity. | Guiding the design of new compounds with desired properties. ajpchem.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational drug design and understanding of biological activity. nih.gov |

| In Silico ADMET Prediction | Estimation of pharmacokinetic and toxicological properties. | Early assessment of drug-likeness. mdpi.com |

Exploration of New Synthetic Applications

The unique combination of a reactive bromo-functionalized aromatic ring and a sterically hindered ester moiety makes this compound a valuable building block for the synthesis of more complex molecules. nih.gov Future research should focus on exploring the full synthetic potential of this compound.

The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions , enabling the introduction of various substituents onto the phenyl ring. mdpi.com This allows for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For instance, Sonogashira coupling could be employed to introduce alkyne functionalities. beilstein-journals.org

The ester group can also be subjected to various transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. nih.gov This opens up possibilities for the synthesis of new classes of compounds with potential applications in medicinal chemistry and materials science.

| Synthetic Application | Description | Potential Outcome |

| Cross-Coupling Reactions | Utilizing the bromo group for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions. | Synthesis of a wide range of substituted arylpropanoates. mdpi.combeilstein-journals.org |

| Ester Group Modification | Hydrolysis to the carboxylic acid followed by conversion to amides, or other derivatives. | Access to new classes of compounds with diverse functionalities. nih.gov |

| Scaffold for Complex Molecules | Use as a starting material for the synthesis of polycyclic compounds or as a linker in larger molecules. | Development of novel molecular architectures and functional materials. nih.gov |

Q & A

Q. Basic Research Focus

- ¹H NMR : The 3-bromophenyl moiety shows characteristic aromatic signals at δ 7.2–7.5 ppm (doublets for para-substitution). The ester methyl group resonates at δ 3.6–3.7 ppm, while dimethyl groups appear as singlets at δ 1.2–1.4 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 170–175 ppm. Bromine’s inductive effect deshields adjacent carbons (δ 125–130 ppm for C-Br) .

- IR : Strong ester C=O stretch at 1720–1740 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ . Contradictions in data (e.g., unexpected splitting in aromatic signals) may indicate rotamers or impurities , resolvable via VT-NMR (variable temperature) or 2D-COSY .

What catalytic systems enable enantioselective synthesis of chiral analogs, and how is stereochemical integrity validated?

Advanced Research Focus

Chiral analogs (e.g., with α-methyl groups) require asymmetric catalysis . A proven approach uses Pd(0)/chiral phosphine ligands (e.g., SIPHOX ) for C-H functionalization, achieving enantiomeric excess (ee) >90% . Validation methods:

- Chiral HPLC with columns like Chiralpak IA/IB.

- Optical rotation comparison to literature values.

- X-ray crystallography (e.g., for bromophenyl esters, as in ).

Steric hindrance from the 2,2-dimethyl group complicates enantiocontrol, necessitating ligand fine-tuning (e.g., bulkier substituents to enhance selectivity) .

How does the 3-bromophenyl group influence electronic and steric properties in cross-coupling reactions?

Advanced Research Focus

The bromine atom acts as a directing group and electron-withdrawing substituent , altering reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) on analogous compounds show:

- σ-hole effects : Bromine enhances electrophilicity at the meta-position, favoring nucleophilic attacks.

- Steric maps : The 2,2-dimethyl group creates a congested environment, reducing yields in sterically demanding reactions (e.g., Heck coupling) .

Experimental validation involves competitive coupling experiments with substituted aryl halides to quantify electronic vs. steric contributions .

What strategies mitigate contradictions in biological activity data for bromophenyl ester derivatives?

Advanced Research Focus

Discrepancies in antiproliferative or enzyme inhibition assays (e.g., IC₅₀ variability) often arise from:

- Aggregation artifacts : Use of detergent (e.g., 0.01% Tween-80) in cell-based assays .

- Metabolic instability : Evaluate half-life in liver microsomes; ester hydrolysis is common. Methyl ester derivatives show improved stability over ethyl analogs .

- Off-target effects : Kinase profiling panels (e.g., Eurofins KinaseScan) identify non-specific binding. For example, bromophenyl esters may inhibit cytochrome P450 isoforms (CYP3A4/2D6), confounding results .

How can computational modeling predict the metabolic pathways of this compound?

Advanced Research Focus

In silico tools (e.g., SwissADME, MetaSite) predict:

- Phase I metabolism : Ester hydrolysis to 3-(3-bromophenyl)-2,2-dimethylpropanoic acid (major pathway).

- Phase II metabolism : Glucuronidation at the carboxylic acid moiety.

Validation involves LC-MS/MS of rat plasma metabolites after oral administration. The 2,2-dimethyl group slows hydrolysis compared to non-methylated analogs .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Focus

Crystallization difficulties arise from:

- Low melting point : Common for esters (mp <50°C). Use slow evaporation in hexane/EtOAc (1:3) at 4°C.

- Polymorphism : Screen solvents (e.g., MeOH, acetone) to isolate stable forms.

Successful single-crystal X-ray structures (e.g., ) reveal C-H···O interactions between ester carbonyls and aromatic protons, stabilizing the lattice.

How does the compound’s logP value correlate with membrane permeability in pharmacological studies?

Advanced Research Focus

Experimental logP (octanol/water) for this compound is ~3.2 (calculated via HPLC retention time ). This moderate lipophilicity balances blood-brain barrier penetration (required for CNS targets) and solubility. Compare to:

- Trifluoromethyl analogs : Higher logP (>4) but poorer aqueous solubility.

- Hydroxyl-containing analogs : logP <2, limited membrane uptake.

MDCK cell assays confirm permeability (Papp >10⁻⁶ cm/s), aligning with QSPR models .

What are the limitations of current SAR studies on bromophenyl esters, and how can they be improved?

Advanced Research Focus

Existing structure-activity relationship (SAR) data lack:

- 3D-QSAR : Most models rely on 2D descriptors. Incorporate CoMFA/CoMSIA for steric/electronic field analysis.

- Proteomic profiling : Off-target effects are underreported. Use thermal shift assays (TSA) to map protein interactions.

- In vivo validation : Many studies use cell lines only. Prioritize PDX models for tumorigenicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.